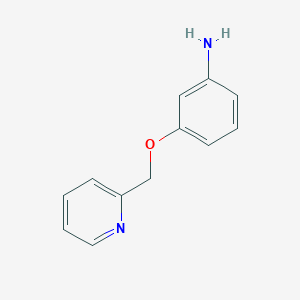

3-(Pyridin-2-ylmethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .

Synthesis Analysis

A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis involved different reaction conditions, forming N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline group via a methoxy bridge . The crystal structure of a related compound, 3-(3-(pyridin-2-ylmethoxy)quinoxalin-2-yl)propanoic acid, has been determined using X-ray diffraction .Physical And Chemical Properties Analysis

This compound is predicted to have a melting point of 113.18°C and a boiling point of approximately 374.7°C at 760 mmHg. Its density is predicted to be around 1.2 g/cm3, and it has a refractive index of n20D 1.62 .科学的研究の応用

Structural and Vibrational Analysis

- A study utilized 3-(Pyridin-2-ylmethoxy)aniline and its derivatives for a detailed structural and vibrational analysis using density functional theory (DFT) and experimental methods like NMR, IR, and Raman spectroscopy. This research contributed to understanding the structural properties and vibrational modes of such compounds (Acosta-Ramírez et al., 2013).

Chemical Synthesis and Characterization

- Research on the synthesis and characterization of cationic η3-methallyl palladium complexes with pyridinyl-imine ligands, including this compound, provided insights into the formation of monometallic cationic complexes. This work is significant for the development of new chemical entities (Dridi et al., 2014).

Electric Dipole Moment Studies

- The electric dipole moments of various aminopyridines, including derivatives of this compound, were calculated. This research is crucial for understanding the electronic properties and interactions of these compounds in different solvents (Cumper & Singleton, 1967).

Electrocatalytic Applications

- A study on a newly designed conducting polymer with a polyaniline backbone and pyridine pendant groups, including this compound, focused on its potential application in electrochemical fuel generation. This work highlights the polymer's role as an electrocatalyst for CO2 reduction and H2 production (Hursán et al., 2016).

Coordination Chemistry and Polymerization

- Silver(I)-pyridinyl Schiff base complexes, synthesized from compounds including this compound, were studied for their structural properties and reactivity in ring-opening polymerization of ε-caprolactone. This research provides valuable information on the synthesis and potential industrial applications of these complexes (Njogu et al., 2017).

Luminescent Materials

- Research on N,N-Di(pyridin-2-yl)aniline derivatives, including this compound, contributed to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These findings are significant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Vezzu et al., 2010).

Coordination Polymers

- The synthesis of coordination polymers from silver(I) and bifunctional pyridyl ligands, including this compound, led to the formation of various polymeric structures. This research has implications for the design of novel materials with specific structural and functional properties (Oh et al., 2005).

作用機序

Target of Action

The primary target of 3-(Pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, thereby exerting its antitumor effects .

Mode of Action

This compound interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s mode of action is similar to that of Imatinib, a well-known BCR-ABL kinase inhibitor .

Biochemical Pathways

The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells and a reduction in tumor size .

Result of Action

The interaction of this compound with BCR-ABL kinase results in significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . In particular, the compound has been found to have twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

将来の方向性

The future directions for 3-(Pyridin-2-ylmethoxy)aniline could involve further investigation of its antitumor activities. One study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound and its derivatives could be potential candidates for personalized cancer therapy .

生化学分析

Biochemical Properties

It is known that this compound has a melting point of 113.18° C and a boiling point of 374.7° C at 760 mmHg .

Cellular Effects

3-(Pyridin-2-ylmethoxy)aniline derivatives have been synthesized and evaluated for antitumor activities . Among all the compounds, the antitumor activity of one derivative was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

Studies have shown that a derivative of this compound could interact with BCR-ABL kinase . This interaction could potentially lead to significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells .

Temporal Effects in Laboratory Settings

It is known that this compound has a predicted density of 1.2 g/cm3 .

特性

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLFKVWEXFLES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2851951.png)

![4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2851953.png)

![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2851954.png)

![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)

![5-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2851960.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)

![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)